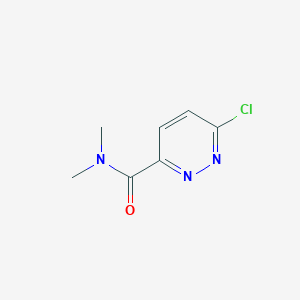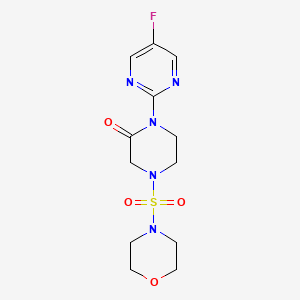![molecular formula C17H17Cl2NOS2 B2732912 2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide CAS No. 337923-55-4](/img/structure/B2732912.png)
2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide (DCPSPEPA) is a new and promising compound for scientific research. It is a synthetic compound that is composed of two different sulfonamides and two different phenylsulfanyl groups. DCPSPEPA has been used in a variety of scientific research applications, including biochemical and physiological studies. It has also been used in laboratory experiments to study the effects of various compounds on cells.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Reactions
- The study by Chambert et al. (2002) illustrates the use of mixed 2-(trimethylsilyl)ethyl sulfides in the von Braun cyanogen bromide reaction for preparing thiocyanates selectively. This method was applied to the synthesis of nucleosidic thiocyanates, showcasing the compound's utility in the selective cleavage of sulfides bearing hydroxyl functions and aromatic rings (Chambert, Thomasson, & Décout, 2002).
Insecticide Development
- Sparks et al. (2013) discuss sulfoxaflor, a novel class of insecticides where compounds like "2-[(2,6-dichlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]propanamide" serve as a backbone. Sulfoxaflor is noted for its efficacy against sap-feeding insects resistant to other insecticides, with a unique mode of action on nicotinic acetylcholine receptors (Sparks et al., 2013).
Antimicrobial Studies
- Lahtinen et al. (2014) synthesized sulfanilamide derivatives to explore their antimicrobial activities. Although not directly mentioning "this compound," this research provides insight into how structural analogs can be evaluated for their potential against various bacterial and fungal strains (Lahtinen et al., 2014).
Alzheimer’s Disease Treatment Research
- Rehman et al. (2018) synthesized N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide to evaluate new drug candidates for Alzheimer’s disease. This highlights the potential therapeutic applications of compounds with similar structural features in neurodegenerative disease treatment (Rehman et al., 2018).
Materials Science
- Yu et al. (2021) discussed the preparation of polyurea microcapsules for controlled release applications, using oil-soluble compounds with good fungicidal activity against Rhizoctonia solani. This research signifies the material science applications, particularly in developing pesticide delivery systems (Yu et al., 2021).
Eigenschaften
IUPAC Name |
2-(2,6-dichlorophenyl)sulfanyl-N-(2-phenylsulfanylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NOS2/c1-12(23-16-14(18)8-5-9-15(16)19)17(21)20-10-11-22-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVHTCLZIKSJNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSC1=CC=CC=C1)SC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclopentyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2732829.png)
![(E)-ethyl 7-methyl-3-oxo-5-phenyl-2-((E)-3-phenylallylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2732830.png)


![2-(4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2732835.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-fluorobenzyl)thio)pyrazin-2(1H)-one](/img/structure/B2732836.png)
![6-Bromo-3-{[4-(4-ethylphenyl)piperazinyl]carbonyl}chromen-2-one](/img/structure/B2732838.png)

![N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide](/img/structure/B2732841.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2732843.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2732844.png)
![1-[(4-Chlorophenyl)methyl]-4-cyclopropylsulfonylpiperazine](/img/structure/B2732845.png)
